D-Glucuronate de sodium hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

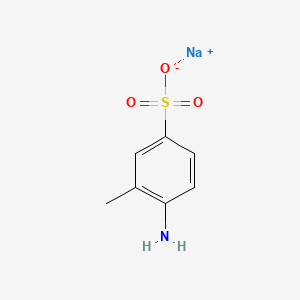

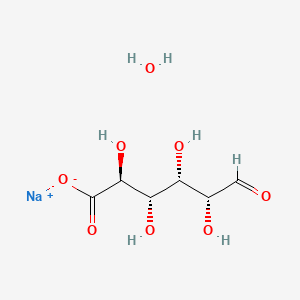

D-Glucuronic acid sodium salt hydrate is a useful research compound. Its molecular formula is C6H11NaO8 and its molecular weight is 234.14 g/mol. The purity is usually 95%.

The exact mass of the compound D-Glucuronic acid sodium salt hydrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality D-Glucuronic acid sodium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucuronic acid sodium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Pertinence: La compréhension de la glucuronidation est cruciale pour le métabolisme des médicaments, la toxicologie et la pharmacocinétique .

- Pertinence: Les études de culture cellulaire bénéficient d'une simulation précise des conditions physiologiques .

Glucuronidation et Détoxification

Fluide Interstitiel Synthétique

Biosynthèse des Polysaccharides

En résumé, le D-Glucuronate de sodium hydraté présente des applications multiformes, couvrant la détoxification, la recherche sur les glucides, la culture cellulaire et les études de biosynthèse. Sa polyvalence en fait un composé précieux dans les investigations scientifiques . Si vous avez besoin de plus d'informations ou d'applications supplémentaires, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

D-Glucuronic acid sodium salt hydrate primarily targets the body’s detoxification system. It plays a crucial role in the process of glucuronidation, a major pathway in the body’s biotransformation system .

Mode of Action

In the process of glucuronidation, D-Glucuronic acid sodium salt hydrate is linked to various molecules, including toxins and drugs, to enhance their solubility . This increased solubility allows for more efficient transport and elimination of these substances from the body .

Biochemical Pathways

D-Glucuronic acid sodium salt hydrate is involved in the glucuronidation pathway, a part of phase II drug metabolism. In this pathway, glucuronic acid is conjugated with a wide range of endogenous and exogenous substances, making them more water-soluble and easier to excrete .

Result of Action

The primary result of the action of D-Glucuronic acid sodium salt hydrate is the detoxification of various substances. By increasing the water solubility of these substances, it facilitates their elimination from the body, thus aiding in detoxification .

Analyse Biochimique

Biochemical Properties

D-Glucuronic acid sodium salt hydrate is involved in the process of glucuronidation, where it is linked to various molecules to enhance their solubility and facilitate their excretion. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to substrates like bilirubin, hormones, and drugs. The interaction between D-Glucuronic acid sodium salt hydrate and these enzymes is essential for the detoxification of endogenous and exogenous substances .

Cellular Effects

D-Glucuronic acid sodium salt hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the solubility of hydrophobic compounds, thereby facilitating their transport and excretion. This compound also plays a role in the synthesis of glycosaminoglycans, which are essential for maintaining the structural integrity of tissues .

Molecular Mechanism

At the molecular level, D-Glucuronic acid sodium salt hydrate exerts its effects through glucuronidation. This process involves the binding of D-Glucuronic acid sodium salt hydrate to substrates via glycosidic bonds, resulting in the formation of glucuronides. These glucuronides are more water-soluble and can be easily excreted from the body. The compound also interacts with various enzymes, including UDP-glucuronosyltransferases, to facilitate this process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Glucuronic acid sodium salt hydrate can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions. Long-term studies have shown that D-Glucuronic acid sodium salt hydrate can have sustained effects on cellular function, particularly in enhancing the excretion of toxins and drugs .

Dosage Effects in Animal Models

The effects of D-Glucuronic acid sodium salt hydrate vary with different dosages in animal models. At low doses, the compound is effective in enhancing the excretion of toxins without causing adverse effects. At high doses, it may lead to toxicity and adverse effects such as liver damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks .

Metabolic Pathways

D-Glucuronic acid sodium salt hydrate is involved in several metabolic pathways, including the glucuronidation pathway. This pathway involves the conversion of hydrophobic compounds into more water-soluble glucuronides, which can be easily excreted. The compound interacts with enzymes such as UDP-glucuronosyltransferases and cofactors like UDP-glucuronic acid to facilitate this process .

Transport and Distribution

Within cells and tissues, D-Glucuronic acid sodium salt hydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s high water solubility allows it to be efficiently transported and distributed within the body .

Subcellular Localization

D-Glucuronic acid sodium salt hydrate is primarily localized in the cytoplasm, where it participates in glucuronidation reactions. It may also be found in other subcellular compartments, such as the endoplasmic reticulum, where UDP-glucuronosyltransferases are located. The compound’s localization is essential for its function in enhancing the solubility and excretion of hydrophobic compounds .

Propriétés

Numéro CAS |

207300-70-7 |

|---|---|

Formule moléculaire |

C6H11NaO8 |

Poids moléculaire |

234.14 g/mol |

Nom IUPAC |

sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate |

InChI |

InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;;/h1-4,6-9,12H,(H,10,11);;1H2/q;+1;/p-1/t1-,2-,3+,4-,6?;;/m0../s1 |

Clé InChI |

FDXOVWIMYQPHRO-HWZSTGBWSA-M |

SMILES |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |

SMILES isomérique |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.O.[Na+] |

SMILES canonique |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.O.[Na+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.